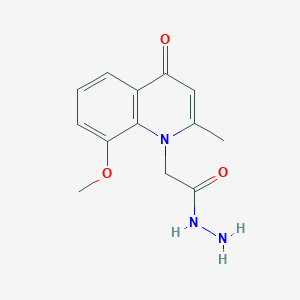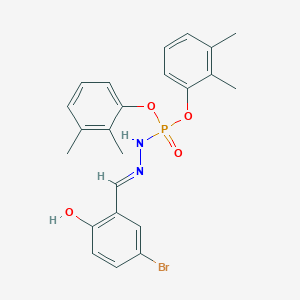
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide, also known as MAHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been shown to inhibit the activity of various enzymes and proteins that are involved in the regulation of cell cycle progression and DNA replication, including cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), and DNA topoisomerases.
Biochemical and Physiological Effects:
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of angiogenesis. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is its potential toxicity, which may limit its use in clinical settings. Further studies are needed to assess the safety and efficacy of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide in vivo.
Orientations Futures
There are several future directions for the research on 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide. One of the potential future directions is the development of novel 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide derivatives with improved potency and selectivity for cancer cells. Another future direction is the investigation of the potential therapeutic benefits of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide, which may provide insights into the development of novel anti-cancer drugs.
Méthodes De Synthèse
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide can be synthesized through a two-step process. The first step involves the reaction of 8-methoxy-2-methyl-4-oxo-1(4H)-quinolinone with hydrazine hydrate to produce 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)hydrazine. The second step involves the reaction of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)hydrazine with acetyl chloride to produce 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide.
Applications De Recherche Scientifique
2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide is in the field of cancer research. Studies have shown that 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 2-(8-methoxy-2-methyl-4-oxo-1(4H)-quinolinyl)acetohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-6-10(17)9-4-3-5-11(19-2)13(9)16(8)7-12(18)15-14/h3-6H,7,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUAIAFBMKYVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NN)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-2-methyl-4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6134416.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6134419.png)

![9-methyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6134424.png)
![N-(3-acetylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6134427.png)

amine hydrochloride](/img/structure/B6134440.png)
![N-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6134449.png)
![N-(3-chlorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6134451.png)
![N,N-dimethyl-5-(1-{[5-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6134461.png)
![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134473.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B6134479.png)
![N-(4-methoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B6134487.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6134489.png)